

large-scale synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name: 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

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An Application Note for the Large-Scale Synthesis of **3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde**

Authored by: A Senior Application Scientist Abstract

This document provides a comprehensive and scalable protocol for the synthesis of **3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde**, a valuable heterocyclic building block in medicinal chemistry and materials science. The described two-step synthetic route is robust, high-yielding, and amenable to large-scale production. The core of this process involves the initial formation of the pyrazole ring via a Claisen-Schmidt condensation followed by cyclization, and a subsequent regioselective formylation at the C4 position using the Vilsmeier-Haack reaction. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety protocols, and process validation checkpoints.

Introduction and Strategic Overview

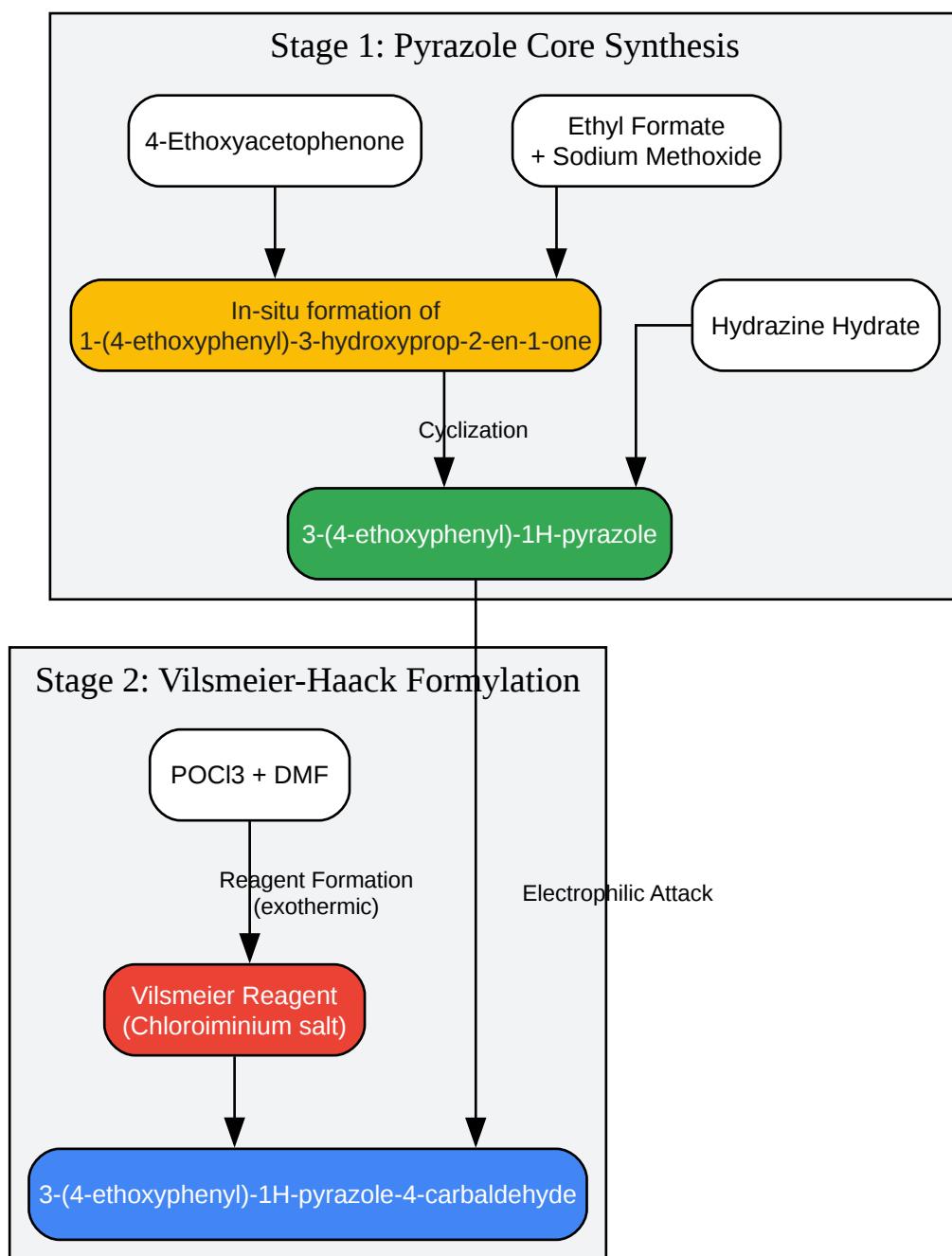
The pyrazole scaffold is a privileged structural motif found in numerous pharmaceuticals and functional materials. Specifically, pyrazole-4-carbaldehydes serve as versatile intermediates, enabling further molecular elaboration through their reactive aldehyde group. The target

molecule, **3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde**, is a key precursor for various biologically active compounds.

The synthetic strategy detailed herein is designed for efficiency and scalability. It avoids costly reagents and complex purification procedures, prioritizing a practical approach for laboratory and pilot-plant scales. The two-stage process is outlined below:

- Stage 1: Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole. This stage involves the base-catalyzed condensation of 4-ethoxyacetophenone with ethyl formate to generate an intermediate 1,3-diketone, which is then cyclized with hydrazine hydrate to form the pyrazole core.
- Stage 2: Vilsmeier-Haack Formylation. The synthesized pyrazole is formylated using a pre-formed Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide). This reaction is highly regioselective, introducing the aldehyde group almost exclusively at the electron-rich C4 position of the pyrazole ring.[\[1\]](#)

Logical Workflow of the Synthesis



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Caption: Overall two-stage workflow for the target molecule synthesis.

Scientific Integrity and Causality

A robust protocol is self-validating. This section explains the reasoning behind the chosen reagents and conditions, ensuring technical accuracy and trustworthiness.

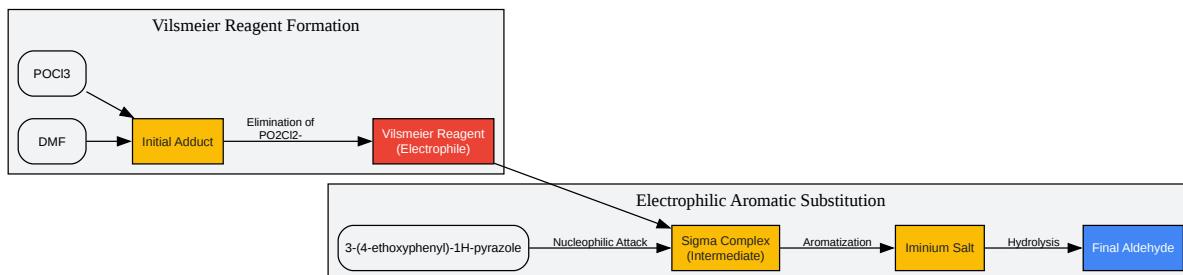
Stage 1: Pyrazole Synthesis - Expertise in Action

- Choice of Starting Materials: 4-Ethoxyacetophenone is a commercially available and relatively inexpensive starting material. The ethoxy group is a moderately electron-donating group, which can influence the reactivity and properties of the final compound.
- Base-Catalyzed Condensation: Sodium methoxide is a strong, non-nucleophilic base ideal for deprotonating the α -carbon of the acetophenone, initiating the Claisen-Schmidt condensation with ethyl formate. This reaction efficiently generates the required 1,3-dicarbonyl moiety *in situ*.
- Cyclization with Hydrazine: Hydrazine hydrate is the classical reagent for converting 1,3-dicarbonyls into pyrazoles. The reaction proceeds via a condensation-cyclization-dehydration cascade, which is typically high-yielding and clean.

Stage 2: Vilsmeier-Haack Formylation - An Authoritative Approach

The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocycles like pyrazoles.^{[2][3]}

- Reagent Formation and Mechanism: Phosphorus oxychloride (POCl_3) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent.^[4] This step is highly exothermic and requires strict temperature control.



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Caption: Mechanism of the Vilsmeier-Haack formylation on the pyrazole core.

- **Regioselectivity:** The pyrazole ring is an electron-rich π -excessive system. Electrophilic substitution, such as the Vilsmeier-Haack reaction, occurs preferentially at the C4 position, which has the highest electron density and is sterically accessible.[1]
- **In-Process Controls (IPCs):** Reaction progress is monitored by Thin Layer Chromatography (TLC). This is a critical self-validating step to ensure the complete consumption of the starting material before proceeding to the work-up, maximizing yield and minimizing impurities.[3][5]
- **Work-up and Purification:** The reaction is quenched by pouring the mixture onto crushed ice, which hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the excess acidic reagents. The product is then isolated by filtration. Recrystallization from a suitable solvent like ethanol is typically sufficient to achieve high purity on a large scale.

Detailed Experimental Protocols

Safety First: Phosphorus oxychloride (POCl_3) is highly corrosive, toxic upon inhalation, and reacts violently with water.[6][7][8][9][10] All operations involving POCl_3 must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a

lab coat, chemical-resistant gloves (e.g., neoprene or Teflon), and safety goggles/face shield, is mandatory.[6][9][10] An emergency eyewash and safety shower must be readily accessible.[9]

Stage 1: Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole

Reagent	M.W. (g/mol)	Equiv.	Amount (100g scale)	Notes
4-Ethoxyacetophenone	164.20	1.0	100.0 g	Starting Material
Sodium Methoxide	54.02	1.5	49.4 g	Base
Ethyl Formate	74.08	1.5	67.7 g (73.5 mL)	Formylating Agent
Toluene	-	-	500 mL	Solvent
Hydrazine Hydrate (~64%)	50.06	1.2	36.6 g (35.5 mL)	Cyclizing Agent
Acetic Acid	60.05	-	~25 mL	For neutralization
Water	-	-	1 L	For work-up

Procedure:

- Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
- Reaction Initiation: Charge the flask with sodium methoxide (49.4 g) and toluene (500 mL). Begin stirring to form a slurry.
- Addition of Ketone/Ester: In the dropping funnel, prepare a mixture of 4-ethoxyacetophenone (100.0 g) and ethyl formate (67.7 g). Add this mixture dropwise to the stirred slurry over 1 hour, maintaining the internal temperature below 30°C.
- Condensation: After the addition is complete, heat the reaction mixture to 50-55°C and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting acetophenone is

consumed.

- Cooling and Cyclization: Cool the reaction mixture to 0-5°C using an ice bath. Add hydrazine hydrate (36.6 g) dropwise, ensuring the internal temperature does not exceed 15°C.
- Reaction Completion: Once the hydrazine addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12-16 hours).
- Work-up: Cool the mixture to 10°C. Slowly add 1 L of water. Adjust the pH to ~6-7 by the careful addition of glacial acetic acid.
- Isolation: The product will precipitate as a solid. Stir the slurry for 1 hour, then collect the solid by vacuum filtration.
- Drying: Wash the filter cake with cold water (2 x 200 mL) and dry in a vacuum oven at 50°C to a constant weight.
- Yield: The expected yield is 105-110 g (90-95%) of an off-white solid. The material is typically >98% pure and can be used in the next step without further purification.

Stage 2: Large-Scale Synthesis of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Reagent	M.W. (g/mol)	Equiv.	Amount (100g scale)	Notes
3-(4-ethoxyphenyl)-1H-pyrazole	188.23	1.0	100.0 g	Starting Material
Dimethylformamide (DMF)	73.09	4.0	155.3 g (164 mL)	Anhydrous grade
Phosphorus Oxychloride (POCl ₃)	153.33	2.5	203.6 g (123 mL)	HIGHLY CORROSIVE
Crushed Ice / Water	-	-	2 kg / 1 L	For quenching
Sodium Hydroxide (50% aq.)	40.00	-	As needed	For neutralization
Ethanol	-	-	~500 mL	For recrystallization

Procedure:

- Vilsmeier Reagent Preparation: Equip a 2 L three-necked flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Charge the flask with anhydrous DMF (155.3 g).
- POCl₃ Addition (CRITICAL STEP): Cool the DMF to 0-5°C in an ice-salt bath. Add phosphorus oxychloride (203.6 g) dropwise via the dropping funnel over 1.5-2 hours. **MAINTAIN THE INTERNAL TEMPERATURE BELOW 10°C.** The mixture will become a thick, white slurry.
- Reagent Maturation: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes.

- Addition of Pyrazole: Dissolve 3-(4-ethoxyphenyl)-1H-pyrazole (100.0 g) in 100 mL of DMF and add it dropwise to the Vilsmeier reagent, keeping the temperature below 20°C.
- Reaction: Once the addition is complete, slowly heat the reaction mixture to 80-85°C and maintain this temperature for 4-5 hours. Monitor the reaction by TLC until the starting pyrazole is consumed.[11]
- Quenching (CRITICAL STEP): Prepare a 5 L beaker containing 2 kg of crushed ice and 1 L of water. With vigorous stirring, slowly and carefully pour the hot reaction mixture onto the ice. This is an exothermic process; control the rate of addition to manage the quench.
- Neutralization and Precipitation: Cool the resulting aqueous solution to 10-15°C. Slowly add 50% aqueous sodium hydroxide solution to adjust the pH to 8-9. The product will precipitate as a pale-yellow solid.
- Isolation: Stir the slurry for 1 hour in the cold, then collect the product by vacuum filtration.
- Washing: Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).
- Purification: Recrystallize the crude solid from hot ethanol.
- Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.
- Yield & Characterization: The expected yield is 95-105 g (83-91%). The final product should be a crystalline solid with a melting point of approximately 147-149°C.[11] Confirm structure and purity via ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

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